molecular formula C26H43ClN4O2S B11989974 8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

Cat. No.: B11989974
M. Wt: 511.2 g/mol
InChI Key: BUEWVDJDRFFMFD-DYTRJAOYSA-N
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Description

8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a hexadecyl chain, a methyl group, and a chlorobut-2-enylsulfanyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Hexadecyl Chain: The hexadecyl chain is introduced via alkylation reactions using hexadecyl halides under basic conditions.

    Addition of the Chlorobut-2-enylsulfanyl Group: This step involves the nucleophilic substitution of a chlorobut-2-enyl halide with a thiol group attached to the purine core.

    Methylation: The final step includes the methylation of the purine core using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the purine core or the sulfanyl group.

    Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(3-CL-BUT-2-ENYLSULFANYL)-7-HEXADECYL-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the hexadecyl chain, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C26H43ClN4O2S

Molecular Weight

511.2 g/mol

IUPAC Name

8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C26H43ClN4O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31-22-23(30(3)25(33)29-24(22)32)28-26(31)34-20-18-21(2)27/h18H,4-17,19-20H2,1-3H3,(H,29,32,33)/b21-18+

InChI Key

BUEWVDJDRFFMFD-DYTRJAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SC/C=C(\C)/Cl)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC=C(C)Cl)N(C(=O)NC2=O)C

Origin of Product

United States

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